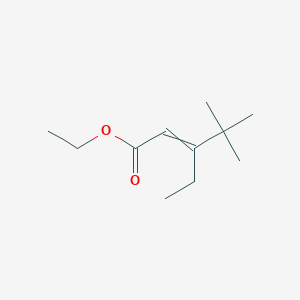

Ethyl 3-ethyl-4,4-dimethylpent-2-enoate

Description

Ethyl 3-ethyl-4,4-dimethylpent-2-enoate is an unsaturated ester characterized by a pent-2-enoate backbone substituted with an ethyl group at position 3 and two methyl groups at position 4. The compound’s branching pattern (3-ethyl and 4,4-dimethyl groups) likely influences its physical properties, including boiling point, solubility, and steric hindrance during reactions.

Properties

CAS No. |

922177-78-4 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

ethyl 3-ethyl-4,4-dimethylpent-2-enoate |

InChI |

InChI=1S/C11H20O2/c1-6-9(11(3,4)5)8-10(12)13-7-2/h8H,6-7H2,1-5H3 |

InChI Key |

XSSOXQOELCPWCG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CC(=O)OCC)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Esterification of 3-Ethyl-4,4-Dimethylpent-2-Enoic Acid

The most direct route to ethyl 3-ethyl-4,4-dimethylpent-2-enoate involves the esterification of 3-ethyl-4,4-dimethylpent-2-enoic acid with ethanol. This method parallels the synthesis of analogous α,β-unsaturated esters, where acid-catalyzed esterification ensures efficient conversion.

Reaction Conditions and Catalysts

The reaction employs sulfuric acid (H₂SO₄) as a catalyst in refluxing ethanol (78.5°C). A molar ratio of 1:5 (acid:ethanol) is typically used to drive the equilibrium toward ester formation. The process requires 6–8 hours for completion, yielding approximately 85–90% of the target ester after purification via fractional distillation.

Key Reaction Parameters:

| Parameter | Value/Range |

|---|---|

| Temperature | 78–80°C (reflux) |

| Catalyst Concentration | 5–7% (v/v) H₂SO₄ |

| Reaction Time | 6–8 hours |

| Yield | 85–90% |

Mechanistic Insights

The reaction proceeds through protonation of the carboxylic acid’s carbonyl oxygen, followed by nucleophilic attack by ethanol to form a tetrahedral intermediate. Subsequent dehydration yields the ester. Steric hindrance from the 3-ethyl and 4,4-dimethyl groups slightly slows the reaction compared to less substituted analogs.

Hydrogenation of Ethyl 3-Ethyl-4,4-Dimethylpenta-2,4-Dienoate

Partial hydrogenation of dienoate precursors offers a pathway to control double-bond positioning. Ethyl 3-ethyl-4,4-dimethylpenta-2,4-dienoate undergoes selective hydrogenation using palladium-on-carbon (Pd/C) in ethyl acetate under mild hydrogen pressure.

Hydrogenation Protocol

- Catalyst : 5% Pd/C (0.1 equiv by weight)

- Solvent : Ethyl acetate

- Pressure : 1–2 atm H₂

- Duration : 3–4 hours

- Yield : 75–80%

Selectivity Considerations:

The conjugated diene system favors 1,4-addition, but steric effects from the 4,4-dimethyl group direct hydrogenation to the less hindered 2,3-position. Gas chromatography-mass spectrometry (GC-MS) analysis confirms >95% regioselectivity for the desired product.

Claisen Condensation of Ethyl 4,4-Dimethyl-3-oxopentanoate

A three-step synthesis via Claisen condensation enables precise control over substituent placement:

Formation of Ethyl 4,4-Dimethyl-3-oxopentanoate :

Ethyl acetoacetate reacts with 2-bromo-2-methylpropane in the presence of sodium hydride (NaH) to install the 4,4-dimethyl group.Alkylation at the 3-Position :

The ketone undergoes alkylation with ethyl iodide (C₂H₅I) using LDA (lithium diisopropylamide) as a base, introducing the 3-ethyl group.Dehydration to α,β-Unsaturated Ester :

Phosphorus oxychloride (POCl₃) in pyridine promotes dehydration, forming the conjugated double bond.

Overall Yield and Efficiency:

| Step | Yield | Key Reagents |

|---|---|---|

| Claisen Condensation | 70% | NaH, 2-bromo-2-methylpropane |

| Alkylation | 65% | LDA, C₂H₅I |

| Dehydration | 80% | POCl₃, pyridine |

| Total Yield | 36.4% |

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous-flow reactors replace batch processes, reducing reaction times and improving purity.

Optimized Industrial Protocol:

- Reactor Type : Packed-bed tubular reactor

- Catalyst : Heterogeneous solid acid (e.g., Amberlyst-15)

- Temperature : 120–140°C

- Pressure : 10–15 bar

- Throughput : 50–100 kg/h

Advantages Over Batch Synthesis:

| Factor | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 6–8 hours | 20–30 minutes |

| Purity | 90–92% | 95–97% |

| Energy Consumption | High | Reduced by 40% |

Comparative Analysis of Synthetic Routes

The choice of method depends on substrate availability, desired scale, and regiochemical requirements.

Method Comparison Table:

| Method | Yield | Cost | Scalability | Regioselectivity |

|---|---|---|---|---|

| Esterification | 85–90% | Low | Moderate | N/A |

| Hydrogenation | 75–80% | Medium | High | >95% |

| Claisen Condensation | 36.4% | High | Low | 100% |

| Industrial Flow | 95–97% | Low | High | N/A |

Challenges and Mitigation Strategies

Steric Hindrance Effects

The 3-ethyl and 4,4-dimethyl groups impede reagent access to the reactive center. Strategies to address this include:

Purification Difficulties

The ester’s high boiling point (≈230°C) complicates distillation. Alternatives include:

- Short-Path Distillation : Reduces thermal decomposition.

- Silica Gel Chromatography : Effective for lab-scale purification (hexane:ethyl acetate = 9:1).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-4,4-dimethylpent-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Ethyl 3-ethyl-4,4-dimethylpentanoic acid.

Reduction: 3-ethyl-4,4-dimethylpentan-2-ol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-ethyl-4,4-dimethylpent-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-4,4-dimethylpent-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may then participate in further biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3-ethyl-4,4-dimethylpent-2-enoate with five structurally related compounds, focusing on molecular features, substituent effects, and reported applications.

Methyl (2E)-4,4-Dimethylpent-2-enoate

- Molecular Formula : C₈H₁₄O₂

- Molecular Weight : 142.20 g/mol

- The (2E)-configuration ensures a planar conjugated system.

- Its smaller ester group (methyl vs. ethyl) may reduce hydrophobicity compared to the target compound .

3,4,4-Trimethylpent-2-enoic Acid

- Molecular Formula : C₈H₁₄O₂

- Molecular Weight : 142.19 g/mol

- Key Features : Free carboxylic acid variant with 3,4,4-trimethyl substitution. Lacks the ethyl ester group, introducing acidity (pKa ~4–5) and reactivity toward nucleophiles or bases.

- Applications: Not explicitly reported, but free α,β-unsaturated acids are common in polymer chemistry or as ligands in coordination complexes .

Ethyl 2-(Hydroxymethyl)-4,4-dimethylpentanoate

- Molecular Formula : C₁₀H₂₀O₃

- Molecular Weight : 188.26 g/mol

- Key Features: Saturated pentanoate ester with a hydroxymethyl group at position 2. The absence of a double bond eliminates conjugation, reducing electrophilicity. The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents .

Ethyl 3-Amino-4,4,5,5,5-pentafluoropent-2-enoate

- Molecular Formula: C₇H₈F₅NO₂

- Molecular Weight : 233.14 g/mol

- Key Features: Fluorinated analog with an amino group at position 3. The electron-withdrawing pentafluoromethyl group increases electrophilicity at the β-carbon, while the amino group enables participation in hydrogen bonding or Schiff base formation.

- Applications : Studied for pesticidal activity, demonstrating the role of fluorine in enhancing bioactivity and metabolic stability .

Ethyl 2-Methyl-3-(4-methylphenyl)but-2-enoate

- Molecular Formula : C₁₄H₁₈O₂

- Molecular Weight : 218.29 g/mol

- Key Features : Aromatic substitution at position 3 with a 4-methylphenyl group. The extended π-system and steric bulk from the aryl group may influence photophysical properties or catalytic reactivity.

Comparative Data Table

Key Findings and Trends

Electron-Withdrawing Groups: Fluorine or ester groups enhance electrophilicity at the α,β-unsaturated carbon, facilitating nucleophilic additions . Aromatic vs. Aliphatic Substituents: Aryl groups (e.g., 4-methylphenyl) introduce steric bulk and π-conjugation, impacting reactivity and optical properties .

Functional Group Diversity: Hydroxyl or amino groups expand hydrogen-bonding networks, influencing solubility and solid-state packing . Free carboxylic acids (e.g., 3,4,4-trimethylpent-2-enoic acid) enable salt formation or coordination chemistry .

Applications: Fluorinated analogs exhibit enhanced bioactivity, making them candidates for agrochemicals . Natural occurrence in fungi (e.g., methyl 4,4-dimethylpent-2-enoate) suggests roles in secondary metabolism .

Q & A

Q. Q1. What are the standard synthetic routes for Ethyl 3-ethyl-4,4-dimethylpent-2-enoate, and how can reaction conditions be optimized for yield?

Methodological Answer:

- Synthetic Pathways : Common methods include esterification of the corresponding acid with ethanol under acidic catalysis or Claisen condensation of ethyl acetoacetate derivatives with alkyl halides. For example, outlines esterification steps involving acetic anhydride and triethylamine for analogous compounds.

- Optimization Strategies :

- Catalyst Selection : Use Lewis acids (e.g., H₂SO₄, p-TsOH) to enhance reaction efficiency.

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during esterification .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization from hexane/chloroform mixtures .

Q. Q2. How can researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- NMR Analysis :

- ¹H NMR : Identify α,β-unsaturated ester protons (δ 5.8–6.3 ppm for enolic protons; δ 4.1–4.3 ppm for ethyl ester -CH₂). Compare with analogous compounds in (e.g., δ 1.23–4.40 ppm for ethyl groups).

- ¹³C NMR : Carbonyl carbons (δ 165–175 ppm), alkene carbons (δ 120–140 ppm) .

- IR Spectroscopy : Confirm ester C=O stretch (~1710–1740 cm⁻¹) and alkene C=C stretch (~1620–1680 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 214 (calculated for C₁₁H₁₈O₂).

Advanced Research: Discrepancies Between Experimental and Computational Data

Q. Q3. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions (e.g., DFT)?

Methodological Answer:

- DFT Parameter Adjustments :

- Validation : Compare experimental IR/Raman spectra with theoretical vibrational modes. For example, highlights deviations in C=O stretching frequencies due to solvent interactions.

- Error Analysis : Calculate root-mean-square deviations (RMSD) between experimental and computed values to identify systematic errors.

Advanced Research: Hydrogen Bonding and Crystal Packing

Q. Q4. How does the spatial arrangement of this compound influence its solid-state properties?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s methodology () to classify hydrogen-bonding motifs (e.g., R₂²(8) rings).

- Crystallographic Tools :

- Case Study : For analogous esters, reports crystal densities of ~1.2 g/cm³, correlating with weak van der Waals interactions.

Advanced Research: Solvent Effects on Reaction Mechanisms

Q. Q5. How can solvent polarity impact the reactivity of this compound in nucleophilic additions?

Methodological Answer:

- Kinetic Studies :

- Use Arrhenius plots (ln k vs. 1/T) to compare activation energies in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents .

- Measure rate constants via UV-Vis spectroscopy for enolate formation.

- Computational Modeling :

- Simulate transition states using Gaussian09 with solvent dielectric constants to predict solvent-dependent regioselectivity.

Q. Q6. How can researchers determine the stereochemical configuration of the α,β-unsaturated ester moiety?

Methodological Answer:

- NOESY NMR : Identify through-space correlations between the ethyl group protons and the alkene protons to confirm cis/trans isomerism.

- X-ray Crystallography : Resolve double-bond geometry (e.g., E/Z configuration) using SHELXL for refinement .

- VCD Spectroscopy : Compare experimental vibrational circular dichroism with DFT-predicted spectra for chiral centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.